![molecular formula C6H9N3OS B2640675 N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 33720-98-8](/img/structure/B2640675.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
“N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide” is a chemical compound with the empirical formula C6H8ClN3OS . It is a solid substance . This compound is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic moiety .
Molecular Structure Analysis
The molecular structure of “N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide” includes a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom .Physical And Chemical Properties Analysis
“N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide” is a solid substance . Its molecular weight is 205.67 .Scientific Research Applications
Antimicrobial Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide: and its derivatives have shown promising antimicrobial properties. In a study by Kamel et al., several 1,3,4-thiadiazole derivatives were synthesized and tested against E. coli , B. mycoides , and C. albicans . Notably, four compounds demonstrated superior antimicrobial activity . These findings suggest potential applications in developing novel antimicrobial agents.
Cytotoxic Properties
The compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been evaluated for its cytotoxic effects. Specifically, it exhibited significant inhibition of growth in the SK-MEL-2 cell line, with an IC50 value of 4.27 µg/mL . This suggests its potential as an anti-cancer agent.
Antifungal Activity
Researchers have investigated the antifungal properties of N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide derivatives. These compounds were tested against various fungal strains, including G. zeae , B. dothidea , Phomopsis sp. , P. infestans , and T. cucumeris . The poison plate technique revealed their inhibitory effects, indicating possible applications in antifungal drug development .
Anti-Epileptic Potential
Interestingly, N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide derivatives have been explored for their anti-epileptic properties. One derivative was found to be effective in preventing isoniazid-induced seizures . Further research in this area could uncover novel therapeutic options.
Synthesis and Characterization
Beyond biological activities, the synthesis and characterization of 1,3,4-thiadiazole derivatives are essential. Techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR are employed to confirm the structure of these compounds . Understanding their chemical properties aids in designing targeted applications.
Mechanism of Action
Target of Action
Similar compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit antimicrobial properties , suggesting that N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide might also target microbial cells.
Mode of Action
Compounds with a 1,3,4-thiadiazol moiety are known to interact strongly with biological targets due to their mesoionic nature . This allows them to cross cellular membranes and exert their biological activities.
Biochemical Pathways
It is known that compounds with a 1,3,4-thiadiazol moiety can affect a broad spectrum of biological activities, suggesting that n-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide might also influence multiple biochemical pathways .
Pharmacokinetics
Compounds with a 1,3,4-thiadiazol moiety are known for their good liposolubility, attributed to the presence of a sulfur atom, which suggests that n-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide might have good bioavailability .
Result of Action
Compounds with a 1,3,4-thiadiazol moiety are known to exert a broad spectrum of biological activities, suggesting that n-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide might also have diverse molecular and cellular effects .
Action Environment
It is known that the efficacy of compounds with a 1,3,4-thiadiazol moiety can be influenced by various factors, including the presence of other compounds and the ph of the environment .
properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-3-5-8-9-6(11-5)7-4(2)10/h3H2,1-2H3,(H,7,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJDIIZAWQYDNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
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